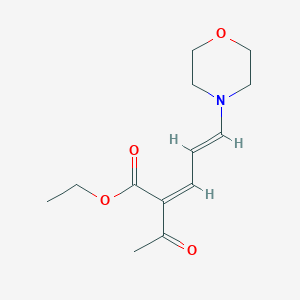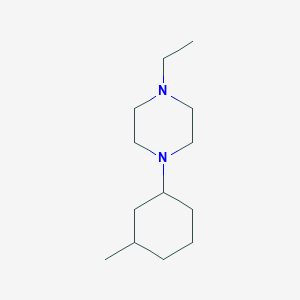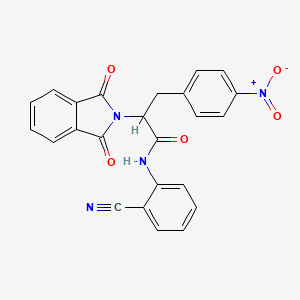![molecular formula C11H18O3 B5089912 3-[(2-hydroxycyclohexyl)methyl]dihydro-2(3H)-furanone](/img/structure/B5089912.png)
3-[(2-hydroxycyclohexyl)methyl]dihydro-2(3H)-furanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2-hydroxycyclohexyl)methyl]dihydro-2(3H)-furanone, also known as HCA, is a natural compound found in various fruits and vegetables. It has been widely studied for its potential health benefits, particularly in the areas of weight loss and appetite suppression. In
Mecanismo De Acción
The mechanism of action of 3-[(2-hydroxycyclohexyl)methyl]dihydro-2(3H)-furanone is not fully understood, but it is believed to work by inhibiting the enzyme ATP citrate lyase, which is responsible for converting excess carbohydrates into fat. By inhibiting this enzyme, 3-[(2-hydroxycyclohexyl)methyl]dihydro-2(3H)-furanone may help to reduce the accumulation of fat in the body and promote weight loss. 3-[(2-hydroxycyclohexyl)methyl]dihydro-2(3H)-furanone may also increase serotonin levels in the brain, which can help to reduce appetite and food cravings.
Biochemical and Physiological Effects:
3-[(2-hydroxycyclohexyl)methyl]dihydro-2(3H)-furanone has been shown to have several biochemical and physiological effects, including the inhibition of ATP citrate lyase, increased serotonin levels, and reduced food intake. 3-[(2-hydroxycyclohexyl)methyl]dihydro-2(3H)-furanone may also have antioxidant and anti-inflammatory properties, which could potentially provide additional health benefits.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-[(2-hydroxycyclohexyl)methyl]dihydro-2(3H)-furanone has several advantages for lab experiments, including its availability and relatively low cost. However, there are also some limitations to using 3-[(2-hydroxycyclohexyl)methyl]dihydro-2(3H)-furanone in lab experiments, including the potential for variability in the quality and purity of the compound, as well as the need for careful dosing and monitoring to avoid potential toxicity.
Direcciones Futuras
There are several potential future directions for research on 3-[(2-hydroxycyclohexyl)methyl]dihydro-2(3H)-furanone, including further investigation of its mechanism of action, exploration of its potential use in combination with other weight loss interventions, and examination of its effects on other health outcomes, such as cardiovascular disease and diabetes.
In conclusion, 3-[(2-hydroxycyclohexyl)methyl]dihydro-2(3H)-furanone is a natural compound with potential health benefits, particularly in the areas of weight loss and appetite suppression. While the results of clinical trials have been mixed, further research is needed to fully understand the potential benefits and limitations of this compound.
Métodos De Síntesis
3-[(2-hydroxycyclohexyl)methyl]dihydro-2(3H)-furanone can be synthesized through various methods, including extraction from Garcinia cambogia, a tropical fruit native to Southeast Asia, or through chemical synthesis in a laboratory setting. The chemical synthesis involves the reaction of cyclohexanone with hydroxylamine to form 2-amino-2-cyclohexylacetic acid, which is then converted to 3-[(2-hydroxycyclohexyl)methyl]dihydro-2(3H)-furanone through a series of steps.
Aplicaciones Científicas De Investigación
3-[(2-hydroxycyclohexyl)methyl]dihydro-2(3H)-furanone has been extensively studied for its potential health benefits, particularly in the areas of weight loss and appetite suppression. Several clinical trials have been conducted to investigate the effects of 3-[(2-hydroxycyclohexyl)methyl]dihydro-2(3H)-furanone on body weight, body mass index (BMI), and food intake. The results of these studies have been mixed, with some showing significant weight loss and appetite suppression, while others have shown no significant effects.
Propiedades
IUPAC Name |
3-[(2-hydroxycyclohexyl)methyl]oxolan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O3/c12-10-4-2-1-3-8(10)7-9-5-6-14-11(9)13/h8-10,12H,1-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRGWBULJICLLIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)CC2CCOC2=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-3-thiophenecarboxamide](/img/structure/B5089841.png)
![6-(cyclopentylamino)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide](/img/structure/B5089847.png)
![N-(5-chloro-2-methoxyphenyl)-3-{[(2,3-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide](/img/structure/B5089850.png)

![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(2-hydroxy-1,1-dimethylethyl)benzamide](/img/structure/B5089859.png)
![4-{2-[(3,5-dichlorophenyl)amino]-1,3-thiazol-4-yl}-N,N-diethylbenzenesulfonamide hydrobromide](/img/structure/B5089864.png)


![N-{2-[(4-methylbenzoyl)amino]benzoyl}phenylalanine](/img/structure/B5089914.png)
![N-[2-(phenylsulfonyl)-2-(3-pyridinyl)ethyl]cyclohexanecarboxamide](/img/structure/B5089918.png)
![ethyl 1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B5089923.png)

![methyl 4-[5-[2-(benzyloxy)-5-bromobenzylidene]-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl]benzoate](/img/structure/B5089932.png)
![1-(3-phenylpropyl)-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5089945.png)